2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene
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Overview
Description
2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
Compounds with similar structures are often used in suzuki–miyaura cross-coupling reactions , suggesting that its target could be related to carbon-carbon bond formation.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, a metal catalyst facilitates the transfer of an organic group from boron to palladium . This results in the formation of new carbon-carbon bonds.
Biochemical Pathways
The compound likely affects the biochemical pathway involved in carbon-carbon bond formation. Specifically, it may influence the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its lipophilicity, which may improve its absorption and distribution .
Result of Action
The primary result of the compound’s action is likely the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields like medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene derivative with benzyl alcohol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of bromine.
2-(Benzyloxy)-4-iodo-1-(trifluoromethyl)benzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and cross-coupling reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
This compound’s unique combination of functional groups makes it a versatile building block in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
4-bromo-2-phenylmethoxy-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZBDQXKMPHRCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718412 |
Source
|
Record name | 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-55-7 |
Source
|
Record name | 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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